(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)
CAS No.:
Cat. No.: VC18556977
Molecular Formula: C14H22O4
Molecular Weight: 254.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22O4 |
|---|---|
| Molecular Weight | 254.32 g/mol |
| IUPAC Name | ethyl (1S,5R,6S)-5-pentan-2-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
| Standard InChI | InChI=1S/C14H22O4/c1-4-6-9(3)17-11-7-10(14(15)16-5-2)8-12-13(11)18-12/h7,9,11-13H,4-6,8H2,1-3H3/t9?,11-,12+,13-/m1/s1 |
| Standard InChI Key | QAJAEZLNKJNVLK-PLKNYFGKSA-N |
| Isomeric SMILES | CCCC(C)O[C@@H]1C=C(C[C@H]2[C@@H]1O2)C(=O)OCC |
| Canonical SMILES | CCCC(C)OC1C=C(CC2C1O2)C(=O)OCC |
Introduction
Structural and Stereochemical Characteristics
The molecular framework of this compound is defined by a 7-oxabicyclo[4.1.0]hept-3-ene core, a bridged bicyclic system incorporating an oxygen atom within the ring structure. The stereochemistry at positions 1, 5, and 6 is specified as (1S,5R,6S), which confers distinct spatial arrangements critical to its reactivity and interaction with biological targets . The ethyl ester moiety at position 3 and the 1-n-propylethoxy group at position 5 further modulate its physicochemical properties.
Molecular Formula and Stereochemical Nuances
The compound’s molecular formula is C₁₄H₂₂O₄, with a molecular weight of 254.32 g/mol . Its stereoisomeric mixture arises from variations in configuration at one or more chiral centers, leading to diastereomers with distinct physical and chemical behaviors. For instance, the (1R,5R,6R)-configured diastereomer (CAS 1266663-89-1) exhibits a different spatial orientation compared to the (1S,5R,6S) variant, underscoring the importance of stereochemical control during synthesis .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2714884-77-0 | |
| Molecular Formula | C₁₄H₂₂O₄ | |
| Molecular Weight | 254.32 g/mol | |
| Purity | 98% | |
| Storage Conditions | -20°C | |
| SMILES Notation | CCCC(C)O[C@@H]1C=C(C[C@@H]2O[C@H]12)C(=O)OCC |
Applications in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of oseltamivir phosphate, a neuraminidase inhibitor used to treat influenza infections . The bicyclic structure mimics the transition state of sialic acid cleavage, enabling targeted inhibition of viral replication.
Role in Oseltamivir Production
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Functional Group Compatibility: The ethyl ester and ether groups provide handles for subsequent phosphorylation and amine substitution reactions .
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Stereochemical Alignment: The (1S,5R,6S) configuration aligns with the bioactive conformation of oseltamivir, underscoring the necessity of stereochemical fidelity .
Comparative Analysis of Diastereomers
The (1S,5R,6S) and (1R,5R,6R) diastereomers exhibit distinct physicochemical profiles. For example, the (1R,5R,6R) variant (CAS 1266663-89-1) demonstrates a marginally higher polarity, influencing its chromatographic behavior and solubility . Such differences underscore the importance of analytical methods like chiral HPLC for quality control in pharmaceutical synthesis.
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